2-(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reactions involved, and the conditions under which these reactions occur .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo, the conditions under which these reactions occur, and the products of these reactions .Physical And Chemical Properties Analysis
This would include properties like melting point, boiling point, solubility, and reactivity .科学的研究の応用
Heterocyclic Chemistry Innovations
Research in heterocyclic chemistry has led to the synthesis of new triazolopyridines, pyridotriazines, and pyridotriazepines incorporating chromone moieties, suggesting a wide range of possible applications in designing compounds with specific properties. These studies focus on exploring the chemistry of nitrogen-containing heterocycles, which are essential frameworks in many biologically active compounds (Abdel-Megid, et al., 2013).
Pharmacological Potential
The synthesis and pharmacological evaluation of novel derivatives related to the mentioned compound have been explored, revealing significant antimicrobial activities. This underscores the potential of such structures in developing new therapeutic agents (Suresh, Lavanya, Rao, 2016).
Antimicrobial Activity
Investigations into the antimicrobial efficacy of chromone-linked 2-pyridone fused with triazoles, triazines, and triazepines have shown promising results. These compounds have been found to exhibit high activities against various microorganisms, highlighting their potential in addressing resistance issues (Ali, Ibrahim, 2010).
Inhibitory Effects on Xanthine Oxidoreductase
FYX-051, a related compound, has demonstrated potent inhibitory effects on xanthine oxidoreductase, offering insights into the design of inhibitors targeting metabolic disorders. This suggests a methodological approach to developing treatments for conditions like hyperuricemia (Matsumoto, et al., 2011).
Serotonin Receptor Antagonism
The development of novel serotonin 5-HT3 receptor antagonists through microwave-assisted synthesis of related compounds provides a foundation for creating new treatments for disorders associated with this receptor, such as irritable bowel syndrome and anxiety (Mahesh, Perumal, Pandi, 2004).
Antioxidant and Antimicrobial Activities
Research into new derivatives has highlighted not only their antimicrobial but also antioxidant properties, offering dual-functional applications for these compounds in medical and material science (Bassyouni, et al., 2012).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-[4-[[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]methyl]piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N8O/c22-11-17-10-16-2-1-3-18(16)25-21(17)27-8-6-15(7-9-27)12-28-20(30)5-4-19(26-28)29-14-23-13-24-29/h4-5,10,13-15H,1-3,6-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWDQOUUJPEDTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(N=C2C1)N3CCC(CC3)CN4C(=O)C=CC(=N4)N5C=NC=N5)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。